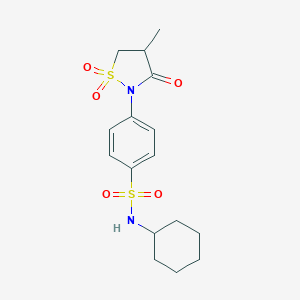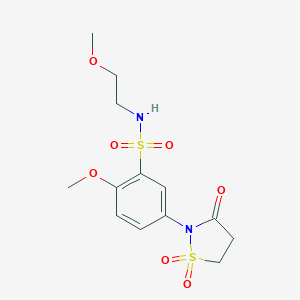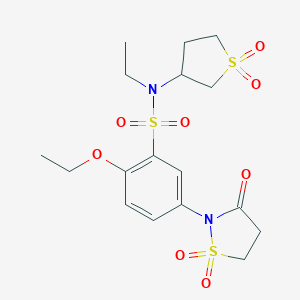
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide, also known as MTSET, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that has been used to modify proteins and study their function. MTSET has been used in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mecanismo De Acción
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide is a sulfhydryl-reactive compound that can react with cysteine residues in proteins. The reaction between N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide and cysteine residues can lead to the formation of a covalent bond, which can lead to changes in protein function. The exact mechanism of action of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide depends on the specific protein being studied.
Efectos Bioquímicos Y Fisiológicos
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can have a variety of biochemical and physiological effects depending on the protein being studied. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can modify the function of ion channels and transporters, which can lead to changes in cellular signaling and metabolism. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can also modify the function of enzymes, which can lead to changes in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has several advantages for lab experiments. It is a relatively small molecule that can easily penetrate biological membranes. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide is also a reversible inhibitor, which allows for the study of protein function under different conditions. However, there are also limitations to the use of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide in lab experiments. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can react with other amino acid residues besides cysteine, which can lead to non-specific effects. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can also be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for the use of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide in scientific research. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide could be used to study the role of specific cysteine residues in protein function in vivo. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide could also be used to study the role of specific amino acid residues in protein function in different cellular environments. Additionally, new derivatives of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide could be synthesized to improve its specificity and reduce non-specific effects.
Conclusion
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide is a sulfhydryl-reactive compound that has been widely used in scientific research. It has been used to study the structure and function of proteins, including ion channels and transporters. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has a variety of biochemical and physiological effects depending on the protein being studied. While there are limitations to the use of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide in lab experiments, it has several advantages and offers several future directions for scientific research.
Métodos De Síntesis
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can be synthesized through a multi-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The second step involves the reaction of 4-methoxyphenylacetyl chloride with methylamine to form N-methyl-4-methoxyphenylacetamide. The third step involves the reaction of N-methyl-4-methoxyphenylacetamide with sulfur trioxide to form N-methyl-4-methoxyphenylsulfonylacetamide. The final step involves the reduction of N-methyl-4-methoxyphenylsulfonylacetamide with hydrogen gas to form N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, including ion channels and transporters. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has been used to modify cysteine residues in proteins, which can lead to changes in protein function. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has also been used to study the role of specific amino acid residues in protein function.
Propiedades
Nombre del producto |
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide |
|---|---|
Fórmula molecular |
C12H17NO5S2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-N-methyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C12H17NO5S2/c1-13(10-3-5-11(18-2)6-4-10)20(16,17)12-7-8-19(14,15)9-12/h3-6,12H,7-9H2,1-2H3 |
Clave InChI |
LNUJXALNSHXLDX-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2CCS(=O)(=O)C2 |
SMILES canónico |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)
![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)



![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)


![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)